molecular formula C17H22ClN3O2S2 B2767251 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-10-1

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2767251
CAS No.: 946249-10-1
M. Wt: 399.95
InChI Key: UXDJTDDIPIEVPO-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the 2-(thiophen-3-yl)ethyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Sulfonamide Formation: : The intermediate product is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction is typically carried out in an organic solvent like dichloromethane (DCM) or chloroform under cooling conditions to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors might be employed to ensure consistent reaction conditions and to handle the exothermic nature of the sulfonamide formation step more effectively.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxide or sulfone derivatives.

  • Reduction: : The nitro group, if present in any intermediate, can be reduced using reagents like palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.

  • Substitution: : The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Pd/C with H₂, iron powder with HCl

    Substitution: Sodium methoxide, primary amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzenesulfonamides

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests it may have antibacterial properties, while the piperazine moiety is often found in compounds with central nervous system activity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide: Lacks the thiophene ring, potentially altering its biological activity.

    N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity in substitution reactions.

Uniqueness

The unique combination of the chloro, piperazine, and thiophene groups in 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S2/c1-20-7-9-21(10-8-20)17(14-6-11-24-13-14)12-19-25(22,23)16-4-2-15(18)3-5-16/h2-6,11,13,17,19H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDJTDDIPIEVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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